

Physicochemical properties of 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

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Compound of Interest

Compound Name: 1-(Thiophen-2-yl)cyclopropanecarboxylic acid

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An In-depth Technical Guide to the Physicochemical Properties of **1-(Thiophen-2-yl)cyclopropanecarboxylic Acid**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **1-(Thiophen-2-yl)cyclopropanecarboxylic acid**, a molecule of significant interest to researchers in medicinal chemistry and drug development. By combining a thiophene ring, a known pharmacophore, with a strained cyclopropane linker, this compound presents a unique structural motif. This document outlines its core chemical identity, predicted physicochemical parameters, a plausible synthetic pathway, and detailed protocols for its empirical characterization. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, analyze, and evaluate this compound for potential therapeutic applications.

Introduction: The Scientific Rationale

In the landscape of modern drug discovery, the strategic combination of distinct molecular fragments is a cornerstone of rational drug design. **1-(Thiophen-2-yl)cyclopropanecarboxylic acid** is a prime example of this paradigm. It incorporates two key structural features:

- **The Thiophene Ring:** A sulfur-containing aromatic heterocycle, the thiophene ring is a bioisostere of the benzene ring and is prevalent in numerous approved drugs. Its presence

can enhance metabolic stability, modulate electronic properties, and provide key interaction points with biological targets. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.^[1]

- **The Cyclopropane Ring:** As the smallest carbocycle, the cyclopropane ring introduces conformational rigidity and a unique three-dimensional geometry. This strained ring system can serve as a metabolically stable, non-classical bioisostere for gem-dimethyl groups or alkynes, influencing ligand-receptor binding and improving pharmacokinetic profiles. Natural and synthetic cyclopropanes are endowed with a vast spectrum of biological properties, including enzyme inhibition and antimicrobial activities.^{[2][3][4]}

The fusion of these two moieties creates a novel scaffold that warrants thorough investigation. This guide provides the necessary framework for understanding and characterizing its fundamental physicochemical properties, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.

Molecular Structure

The chemical structure of **1-(Thiophen-2-yl)cyclopropanecarboxylic acid** is defined by a cyclopropane ring directly substituted with both a carboxylic acid group and a thiophen-2-yl group at the C1 position.

Caption: Chemical structure of **1-(Thiophen-2-yl)cyclopropanecarboxylic acid**.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from analogous compounds. These predictions serve as a valuable baseline for experimental design.

Predicted Physicochemical Properties

The following table summarizes the key predicted physicochemical parameters critical for drug development.

Property	Predicted Value	Significance in Drug Development
Molecular Formula	C ₈ H ₈ O ₂ S	Defines the elemental composition.
Molecular Weight	184.21 g/mol	Influences diffusion, solubility, and absorption (Lipinski's Rule of 5).
pKa	~4.5	Governs the ionization state at physiological pH, impacting solubility and receptor binding. The value is estimated based on an isomer. [5]
logP	~1.5 - 2.0	Indicates lipophilicity, affecting membrane permeability, solubility, and metabolism. Value is an estimate based on structural analogues.
Melting Point (°C)	120-130	Important for formulation, stability, and purity assessment. Estimate is based on related structures. [5]
H-Bond Donors	1	The carboxylic acid -OH group.
H-Bond Acceptors	3	The carbonyl oxygen, the hydroxyl oxygen, and the thiophene sulfur.

Anticipated Spectroscopic Data

For unambiguous identification, the following spectroscopic signatures would be expected:

- ¹H NMR (400 MHz, CDCl₃):
 - δ 10-12 ppm (s, 1H): Broad singlet corresponding to the carboxylic acid proton.

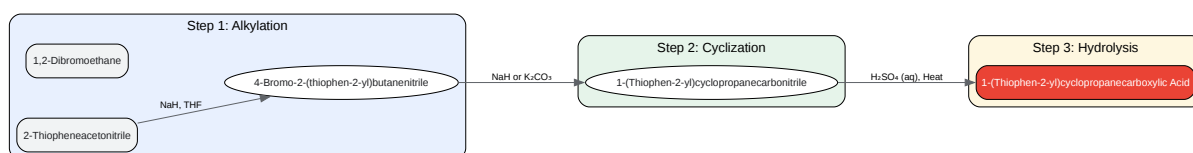
- δ 7.2-7.5 ppm (m, 1H): Signal for the thiophene proton at the 5-position.
- δ 6.9-7.1 ppm (m, 2H): Overlapping signals for the thiophene protons at the 3 and 4-positions.
- δ 1.5-2.0 ppm (m, 4H): Complex multiplets for the diastereotopic cyclopropane methylene protons.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 175-180 ppm: Carboxylic acid carbonyl carbon.
 - δ 140-145 ppm: Quaternary thiophene carbon attached to the cyclopropane ring.
 - δ 124-128 ppm: Thiophene CH carbons.
 - δ 25-35 ppm: Quaternary cyclopropane carbon.
 - δ 15-25 ppm: Cyclopropane methylene carbons.
- IR (ATR, cm^{-1}):
 - 2500-3300 (broad): O-H stretch of the carboxylic acid.
 - \sim 1700 (strong): C=O stretch of the carboxylic acid.
 - \sim 1420, \sim 700: Characteristic C-S and C-H bending vibrations of the thiophene ring.
- Mass Spectrometry (ESI-):
 - m/z: 183.02 $[\text{M-H}]^-$, corresponding to the deprotonated molecule.

Synthesis and Analytical Strategy

A robust synthetic and analytical plan is crucial for obtaining and validating the target compound.

Proposed Synthetic Workflow

A logical and efficient synthesis can be devised starting from commercially available materials. One plausible route involves the base-catalyzed cyclization of a γ -halonitrile, followed by hydrolysis. This approach is well-documented for the synthesis of cyclopropanecarboxylic acids.^{[6][7]}



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Caption: A proposed three-step synthesis of the target compound.

Causality Behind Experimental Choices:

- Step 1 (Alkylation): 2-Thiopheneacetonitrile is chosen as the starting material because its α -proton is acidic and easily deprotonated by a strong base like sodium hydride (NaH). 1,2-Dibromoethane serves as a two-carbon electrophile to build the required carbon backbone.
- Step 2 (Cyclization): An intramolecular S_N2 reaction is induced by a second deprotonation, leading to the formation of the strained three-membered ring. This is a classic and reliable method for forming cyclopropanes.^[6]
- Step 3 (Hydrolysis): Acid-catalyzed hydrolysis is a standard and high-yielding method for converting nitriles to carboxylic acids. The harsh conditions (strong acid and heat) are necessary to drive the reaction to completion.

Analytical Validation Workflow

The identity and purity of the final compound must be rigorously confirmed. This involves a multi-step analytical process to provide orthogonal, self-validating data.

- **Reaction Monitoring:** Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to monitor the disappearance of starting materials and the appearance of the product.
- **Purification:** The crude product is purified using column chromatography or recrystallization to remove unreacted starting materials and byproducts.
- **Structural Confirmation:** The purified product's structure is confirmed by ^1H NMR, ^{13}C NMR, IR, and High-Resolution Mass Spectrometry (HRMS). The data should match the anticipated profiles described in Section 2.2.
- **Purity Assessment:** Final purity is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection, aiming for a purity level of >95% for use in biological assays.

Standard Operating Protocols

The following protocols describe standard methods for determining the critical physicochemical properties of **1-(Thiophen-2-yl)cyclopropanecarboxylic acid**.

Protocol 1: Determination of pKa by Potentiometric Titration

Principle: This method determines the acid dissociation constant (pKa) by monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at which the acid is 50% ionized.

Methodology:

- **Preparation:** Accurately weigh ~20 mg of the compound and dissolve it in 50 mL of a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at 25 °C. Insert a calibrated pH electrode and a magnetic stirrer.

- **Titration:** Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).
- **Data Collection:** Record the pH after each addition of NaOH, allowing the reading to stabilize.
- **Analysis:** Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). For higher accuracy, use the first derivative of the plot ($\Delta\text{pH}/\Delta V$) to precisely identify the equivalence point.

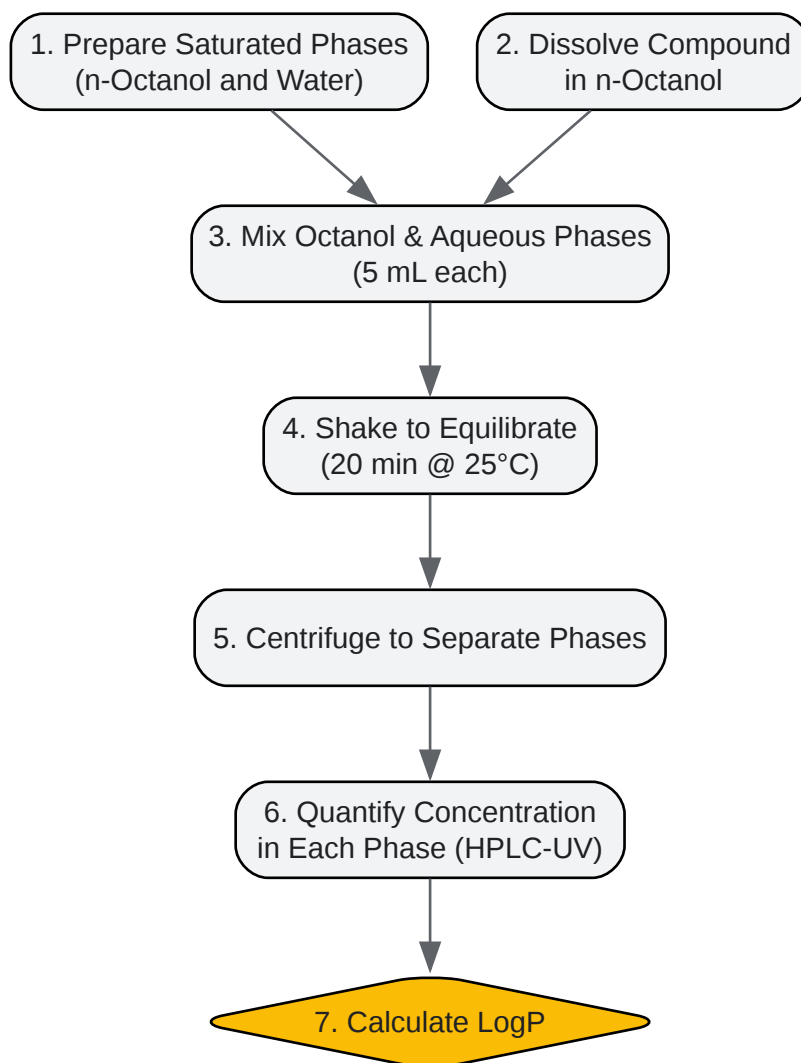
Protocol 2: Determination of LogP via Shake-Flask Method (OECD 107)

Principle: The partition coefficient (P) is determined by measuring the concentration of the solute in two immiscible phases (n-octanol and water) after they have reached equilibrium. LogP is the base-10 logarithm of this ratio.

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with water and water (buffered to a pH at least 2 units below the pKa, e.g., pH 2.5) with n-octanol by mixing and allowing them to separate.
- **Sample Preparation:** Prepare a stock solution of the compound in n-octanol.
- **Partitioning:** In a centrifuge tube, combine 5 mL of the saturated n-octanol stock solution with 5 mL of the saturated aqueous phase.
- **Equilibration:** Shake the tube vigorously for 20 minutes at a constant temperature (25 °C) to facilitate partitioning.
- **Phase Separation:** Centrifuge the mixture to ensure complete separation of the two phases.
- **Quantification:** Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

- Calculation: Calculate LogP using the formula: $\text{LogP} = \log_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.



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Caption: Experimental workflow for LogP determination by the shake-flask method.

Potential Applications and Significance in Research

The unique combination of a thiophene core and a cyclopropane linker makes **1-(Thiophen-2-yl)cyclopropanecarboxylic acid** a compelling candidate for several research areas:

- Enzyme Inhibition: The carboxylic acid can act as a key binding group (e.g., for zinc metalloenzymes), while the rigid cyclopropyl-thiophene moiety explores hydrophobic

pockets. Derivatives of cyclopropanecarboxylic acid are being explored as innovative regulators of biological pathways, such as ethylene biosynthesis in plants.[8]

- **Scaffold for Library Synthesis:** This molecule is an excellent starting point for creating a library of derivatives (e.g., amides, esters) to screen against various biological targets.
- **Probes for Mechanistic Studies:** The conformational constraint imposed by the cyclopropane ring can be used to study the specific spatial requirements of receptor binding sites.[2]

Conclusion

1-(Thiophen-2-yl)cyclopropanecarboxylic acid is a structurally intriguing molecule with significant potential in chemical biology and drug discovery. While experimental data remains sparse, this guide provides a robust framework for its synthesis, characterization, and evaluation. By understanding its fundamental physicochemical properties through the predictive analysis and empirical protocols detailed herein, researchers can effectively unlock the potential of this novel chemical scaffold.

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